molecular formula C27H25FN2O4S B2944284 N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866729-75-1

N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2944284
CAS No.: 866729-75-1
M. Wt: 492.57
InChI Key: GMRDTTXTVJORKS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with a 4-fluorobenzenesulfonyl group at position 3, an ethyl group at position 6, and an acetamide-linked 2,4-dimethylphenyl moiety at position 1. This compound shares structural motifs with pharmacologically active molecules targeting kinase inhibition, inflammation, or antimicrobial pathways .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-4-19-6-12-24-22(14-19)27(32)25(35(33,34)21-9-7-20(28)8-10-21)15-30(24)16-26(31)29-23-11-5-17(2)13-18(23)3/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRDTTXTVJORKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

    Introduction of Substituents: The ethyl group can be introduced via alkylation reactions, while the sulfonyl group can be added through sulfonylation using sulfonyl chlorides.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline acetamides. Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Quinoline Core) Acetamide-Linked Group Key Differences Reference
Target Compound 6-ethyl, 3-(4-fluorobenzenesulfonyl) 2,4-dimethylphenyl Reference standard
2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide 6-fluoro, 3-(4-fluorobenzenesulfonyl) 2-methylphenyl Fluorine at C6 vs. ethyl; reduced steric bulk at phenyl group
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide 6-fluoro, 3-(4-methylbenzoyl) 3,4-difluorophenyl Benzoyl vs. sulfonyl group; difluorophenyl enhances polarity
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 6-chloro, 3-sulfanyl, 4-phenyl 4-methylphenyl Sulfanyl group at C3; chloro substituent increases hydrophobicity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone core 4-(methylsulfanyl)phenyl Heterocyclic core difference (pyrazolone vs. quinoline)

Key Findings from Comparative Studies

Electron-Withdrawing vs. Fluorine, however, increases electronegativity, which could favor target binding in polar active sites. The 4-fluorobenzenesulfonyl group in the target compound provides stronger hydrogen-bond acceptor capacity than the 4-methylbenzoyl group in , likely influencing protein-ligand interactions.

Aromatic Substitution Effects :

  • The 2,4-dimethylphenyl acetamide group in the target compound introduces steric hindrance compared to the 2-methylphenyl group in or the 4-methylphenyl in . This may reduce metabolic degradation but could limit binding to compact active sites.
  • Substitution with 3,4-difluorophenyl (as in ) increases polarity and may enhance solubility, albeit at the cost of reduced bioavailability.

Core Heterocycle Modifications: Replacement of the quinoline core with a pyrazolone (as in ) alters conformational flexibility and electronic distribution, significantly shifting pharmacological profiles.

Biological Activity

N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound comprises several notable structural features:

  • Aromatic Ring : The 2,4-dimethylphenyl group enhances lipophilicity.
  • Quinoline Derivative : The 4-oxo-1,4-dihydroquinoline structure is known for diverse biological activities.
  • Sulfonyl Group : The presence of the 4-fluorobenzenesulfonyl moiety may contribute to the compound's reactivity and biological interactions.

Table 1: Structural Features of this compound

Structural FeatureDescription
Aromatic Group2,4-Dimethylphenyl
Quinoline Structure6-Ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinoline
Functional GroupAcetamide

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : Compounds derived from quinoline structures have shown significant antitumor effects through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The sulfonamide group can enhance anti-inflammatory properties by modulating immune responses.
  • Antimicrobial Properties : The lipophilic nature of the compound may facilitate membrane penetration, enhancing its antimicrobial effectiveness.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor activity of similar quinoline derivatives, researchers found that modifications to the sulfonamide group significantly increased cytotoxicity against various cancer cell lines. The study highlighted how structural modifications could enhance the binding affinity to DNA targets, leading to improved therapeutic outcomes .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of related compounds demonstrated that they inhibit pro-inflammatory cytokines via NF-kB pathway modulation. This suggests that this compound may similarly affect inflammatory pathways .

Pharmacological Profiles

The pharmacokinetics and dynamics of this compound have been evaluated in various settings:

Table 2: Pharmacological Profiles

ParameterValue/Description
LipophilicityHigh
SolubilityModerate
BioavailabilityPotentially high due to structural features

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